S-426-S (Lepetit)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

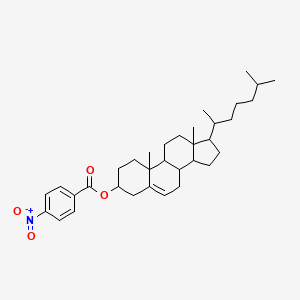

A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.

Applications De Recherche Scientifique

Hemodynamic and Endocrinological Changes

In a study conducted by Wester, Zaal, de Leeuw, and Birkenhäger (1976), the effectiveness of L6150 (Lepetit), a vasodilator drug, was explored in subjects with mild to moderate hypertension. The study focused on understanding its mechanism of action through measurements of systemic and renal blood flow, along with changes in plasma renin, aldosterone concentration, and plasma volume. It was found that the hyperkinetic circulatory state induced reflexly by the drug could be corrected by adding propranolol or prevented by pretreatment with propranolol. The study also noted sodium retention as a consistent phenomenon during the treatment, which was not attributed to stimulation of the renin-angiotensin-aldosterone axis since plasma aldosterone was significantly decreased (Wester, Zaal, de Leeuw, & Birkenhäger, 1976).

Cell Interactions and Biological Research Sponsorship

Lepetit has also been involved in sponsoring colloquia that discuss various aspects of cell interactions in biological research. In a study highlighted by O'dell (1972), Lepetit's role in fostering research discussions on cell interactions across disciplines like neurobiology, immunology, and developmental biology was noted. These colloquia have contributed to the advancement of understanding in these areas, demonstrating Lepetit's impact beyond pharmaceutical development (O'dell, 1972).

Microbial Product Library for High-Throughput Screening

Lepetit's Research Center has been instrumental in developing a microbial product library for high-throughput screening, which is crucial for the discovery of new pharmacologically active molecules. Borghi, Cavaletti, Sponga, Montanini, Pollini, Quarta, and Marinelli (1996) focused on the microbial strain collection at Lepetit, which includes a diverse array of microorganisms used for natural product discovery. This library plays a significant role in identifying new molecular templates for combinatorial chemistry and novel biocatalysts (Borghi et al., 1996).

Propriétés

Nom du produit |

S-426-S (Lepetit) |

|---|---|

Formule moléculaire |

C51H64N12O12S2 |

Poids moléculaire |

1101.3 g/mol |

Nom IUPAC |

N-[(1R,4R,7R,11S,14R,17R,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35-,36-,37+,38+,39+,40-,51?/m1/s1 |

Clé InChI |

AUJXLBOHYWTPFV-CVLRASHMSA-N |

SMILES isomérique |

C[C@@H]1C(=O)N([C@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

SMILES canonique |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

Pictogrammes |

Acute Toxic; Health Hazard |

Durée de conservation |

Bulk: Should be stored at 5 °C or less. |

Solubilité |

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |

Synonymes |

Echinomycin NSC 526417 NSC-526417 NSC526417 Quinomycin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)

![5-Amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester](/img/structure/B1195633.png)

![2-[(2-Hydroxyphenyl)methylene]hydrazinecarbothioamide](/img/structure/B1195635.png)

![4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine](/img/structure/B1195642.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)

![5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)

![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)